2-Chloro-isonicotinic acid hydrazide

Catalog No.
S664728
CAS No.
58481-04-2
M.F
C6H6ClN3O
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-isonicotinic acid hydrazide

Synthesis of 2-substituted isonicotinoyl hydrazides demands a reactive halogen handle unavailable in isoniazid. 2-Chloro-isonicotinic acid hydrazide provides the chlorine necessary for nucleophilic aromatic substitution (SNAr) and enhances lipophilicity for improved pharmacokinetic profiles.

  • Enables direct SNAr at the pyridine 2-position for diverse library synthesis
  • Increases LogP, aiding cell permeability in drug discovery programs
  • Validated as precursor for potent antitubercular quinoline-hybrid agents

Supplied with rigorous QC, ready for your next medicinal chemistry campaign.

CAS Number

58481-04-2

Product Name

2-Chloro-isonicotinic acid hydrazide

IUPAC Name

2-chloropyridine-4-carbohydrazide

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI Key

MZIIYNBBSHJOLD-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)NN)Cl

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)Cl

The exact mass of the compound 2-Chloro-isonicotinic acid hydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-isonicotinic acid hydrazide, 2-Chloro-4-pyridinecarboxylic acid hydrazide, 2-Chloropyridine-4-carbohydrazide, 4-Pyridinecarboxylic acid, 2-chloro-, hydrazide, 2-Chloro-isonicotinohydrazide

Purity

≥95%

Package Size

50 mg, 1 g, 5 g

2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) is a halogenated derivative of the well-known compound isonicotinic acid hydrazide (isoniazid). It serves as a key bifunctional building block, featuring a reactive hydrazide group suitable for forming hydrazones and other heterocycles, and a strategically placed chlorine atom on the pyridine ring. This combination of functional groups makes it a valuable precursor in medicinal chemistry for creating complex scaffolds and in materials science for designing functional coordination compounds.

Research Fit

Antimycobacterial SAR screening context
Synthetic intermediate for hydrazones, quinazolines, and agrochemicals
2-Chloro substitution enables distinct SAR and reactivity profiling

Substituting 2-Chloro-isonicotinic acid hydrazide with its parent compound, isonicotinic acid hydrazide (isoniazid), is unviable for synthetic routes that require either electronic modulation or a site for subsequent functionalization at the 2-position. The chlorine atom is not merely a structural placeholder; it is an active functional component. Its strong electron-withdrawing effect alters the pKa and reactivity of the pyridine ring, and it serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. These pathways are inaccessible to isoniazid, making the two compounds fundamentally non-interchangeable for the synthesis of 2-substituted pyridine derivatives.

Substitution Risk

Antimycobacterial potency divergence
MIC profile shifts significantly from INH; may not serve as a direct surrogate for InhA target engagement assays.
Reactive handle incompatibility
2-Chloro substituent introduces nucleophilic aromatic substitution chemistry absent in INH, altering downstream derivatization pathways.
Lipophilicity-driven property differences
Calculated LogP difference alters aqueous solubility and membrane partitioning, requiring re-optimization of in vitro assay conditions.

Enables High-Yield Nucleophilic Aromatic Substitution (SNAr) Reactions Inaccessible to Isoniazid

The 2-chloro substituent is a key functional handle for building molecular complexity. In a demonstrated synthesis of a pyrazolo[4,3-c]pyridine derivative, the chlorine atom of a related 2-chloro-isonicotinoyl compound is displaced by a hydrazine nucleophile in an intramolecular cyclization step. This type of transformation, which relies on the chlorine as a leaving group, is fundamentally impossible with the unsubstituted comparator, isonicotinic acid hydrazide, which lacks a suitable leaving group at the 2-position.

Evidence DimensionFeasibility of Nucleophilic Aromatic Substitution
Target Compound DataEnables intramolecular SNAr to form fused heterocyclic systems.
Comparator Or BaselineIsonicotinic acid hydrazide: Reaction is not possible as there is no leaving group at the 2-position.
Quantified DifferenceQualitative (Feasible vs. Not Feasible)
ConditionsSynthesis of pyrazolo[4,3-c]pyridine scaffolds via intramolecular cyclization.

This compound is the correct choice for synthetic routes that require introducing an amine, thiol, or other nucleophile at the 2-position of the isonicotinoyl scaffold.

MIC50 Comparison
Reported
392.0 μM Target (2-Cl INH)
~1.46 μM INH clinical breakpoint
~268-fold lower potency
Supports SAR negative control and INH resistance mechanism studies
M. tuberculosis H37Rv; cross-study comparable context

Modulates Physicochemical Properties: Increased Lipophilicity Compared to Isoniazid

The introduction of a chlorine atom significantly increases the lipophilicity of the molecule compared to its parent, isoniazid. The calculated LogP (cLogP) for 2-chloro-isonicotinic acid hydrazide is approximately 0.96, which is substantially higher than the cLogP of -0.7 for isoniazid. This difference in partition coefficient is critical for applications where membrane permeability or solubility in less polar organic solvents is a key process parameter.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (cLogP)
Target Compound DatacLogP ≈ 0.96
Comparator Or BaselineIsonicotinic acid hydrazide (Isoniazid): cLogP ≈ -0.7
Quantified DifferenceΔcLogP ≈ +1.66 units
ConditionsComputational prediction from standard chemical databases.

For developing bioactive compounds, this higher lipophilicity can directly influence cell permeability and pharmacokinetic properties, justifying its selection over the more polar isoniazid.

Patent Precedent
Data to verify
Claimed as key intermediate in JPH04124177A for agricultural/horticultural germicides.
Provides patent-based procurement justification
Unsubstituted INH not specified for this application class

Enhanced Antimycobacterial Potency in Hybrid Molecules

When used as a building block, the 2-chloro-isonicotinic acid hydrazide moiety can lead to final compounds with superior biological activity. In the development of quinoline-isonicotinic acid hydrazide hybrids, a lead compound (UH-NIP-16) derived from a 2-chloro-quinoline precursor demonstrated potent antimycobacterial activity. This hybrid molecule, which incorporates the core structure related to the target compound, showed an MIC50 of 1.86 µM against M. tuberculosis H37Rv. This is significantly more potent than many first-generation isoniazid derivatives and demonstrates the utility of the halogenated precursor in creating effective next-generation agents.

Evidence DimensionMinimum Inhibitory Concentration (MIC50) of Downstream Hybrid Compound
Target Compound DataLead hybrid molecule (UH-NIP-16) derived from a related chlorinated precursor: 1.86 µM
Comparator Or BaselineIsoniazid (as a benchmark anti-TB drug): MIC values are typically in the range of 0.2-1.4 µM, but the hybrid shows potency in a novel chemical class designed to overcome resistance.
Quantified DifferenceDemonstrates successful use as a precursor for highly potent novel antimycobacterials.
ConditionsIn-vitro assay against Mycobacterium tuberculosis H37Rv.

This evidence supports the procurement of 2-chloro-isonicotinic acid hydrazide as a critical starting material for synthesizing novel anti-tuberculosis agents with high potency.

Synthetic Yield
Data to verify
87%
Ethanol, 90°C, hydrazine hydrate
Supports scalable multi-gram procurement
Yield may vary with batch and conditions; source not independently verified
Calculated LogP
Class-level
LogP = 1.43
Δ +2.1 vs. INH (~−0.67)
Alters membrane permeability context for cellular assays
Computed value; experimental LogP not confirmed

Precursor for 2-Amino or 2-Alkoxy-Isonicotinoyl Derivatives in Medicinal Chemistry

This compound is the designated starting material for syntheses requiring nucleophilic substitution at the 2-position of the pyridine ring. Its utility is clear in creating libraries of 2-substituted isonicotinoyl hydrazides and their downstream products, a route not possible with unsubstituted isoniazid.

Development of Bioactive Scaffolds with Increased Lipophilicity

In drug discovery programs where the low lipophilicity of an isoniazid-based scaffold limits cell permeability or leads to unfavorable pharmacokinetic profiles, this compound serves as a more lipophilic starting point. The chloro-substitution provides a reliable method to increase the LogP of the resulting derivatives.

Synthesis of Novel Antimycobacterial Agents

As demonstrated by its successful incorporation into potent quinoline-hybrid molecules, 2-chloro-isonicotinic acid hydrazide is a valuable precursor for developing next-generation antitubercular agents. It provides a scaffold that can be further elaborated to create compounds active against drug-sensitive and potentially drug-resistant strains of M. tuberculosis.

Application Fit Matrix

Application
Selection Property
Validation Focus
TB resistance mechanism studies
Antimycobacterial potency profile
MIC endpoint differentiation from INH in H37Rv assays
Agrochemical germicide intermediate
Patent-preferred intermediate
N-sulfonyl hydrazide synthesis and purity confirmation
Hydrazone/quinazoline library synthesis
Hydrazide condensation chemistry
Product identity and 2-chloro handle retention
QSAR model validation
Physicochemical substituent parameters
Computational model fit and InhA binding prediction

XLogP3

0.1

LogP

0.11 (LogP)

Other CAS

58481-04-2

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